N-Methyl Gatifloxacin
Overview
Description
N-Methyl Gatifloxacin is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound retains these properties while potentially offering enhanced pharmacokinetic and pharmacodynamic profiles .
Mechanism of Action
Target of Action
N-Methyl Gatifloxacin, like its parent compound Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The bactericidal action of this compound results from the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound interferes with the unwinding of bacterial DNA, which is a necessary step in DNA replication. This disruption in the replication process leads to the death of the bacterial cells .
Biochemical Pathways
By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting DNA replication and leading to cell death .
Pharmacokinetics
Gatifloxacin, the parent compound, is known to have high oral bioavailability (96%), a large volume of distribution (~18 L/kg), low protein binding (~20%), and broad tissue distribution . It is primarily excreted unchanged in the urine (>80%)
Result of Action
The molecular and cellular effects of this compound’s action likely involve the disruption of bacterial DNA replication, leading to cell death . This results in the effective treatment of infections caused by susceptible bacteria.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds, such as certain metal ions, can interact with this compound and potentially affect its action . .
Biochemical Analysis
Biochemical Properties
N-Methyl Gatifloxacin interacts with various enzymes and proteins in biochemical reactions. Its primary mechanism of action involves inhibiting bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to bacterial death .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting DNA replication, which is vital for cell division and growth . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, leading to the death of bacterial cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to bacterial enzymes DNA gyrase and topoisomerase IV, inhibiting their function . This inhibition disrupts DNA replication, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is a metabolically stable compound, with more than 80% of the drug excreted in the urine unchanged . This stability suggests that this compound maintains its effects on cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Gatifloxacin suggest that it is well absorbed from the gastrointestinal tract, with oral availability approximately 100%
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily excreted unchanged in the urine, suggesting minimal metabolism
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is well absorbed from the gastrointestinal tract, suggesting efficient transport mechanisms
Preparation Methods
The synthesis of N-Methyl Gatifloxacin involves several steps. One method includes the reaction of Gatifloxacin with methylating agents under controlled conditions. For instance, this compound aldehyde thiosemicarbazone derivatives can be synthesized using specific chemical reactions involving alkyl or cyclopropyl substituents . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-Methyl Gatifloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride.
Scientific Research Applications
N-Methyl Gatifloxacin has several scientific research applications:
Chemistry: It is used in the synthesis of various derivatives for studying structure-activity relationships.
Biology: The compound is investigated for its antibacterial properties and its interaction with bacterial enzymes.
Medicine: this compound is explored for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: It is used in the development of new antibacterial agents and formulations
Comparison with Similar Compounds
N-Methyl Gatifloxacin is compared with other fluoroquinolones like Ciprofloxacin, Levofloxacin, and Moxifloxacin. While all these compounds share a similar mechanism of action, this compound may offer advantages in terms of reduced resistance and improved pharmacokinetic properties. Similar compounds include:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Gemifloxacin Each of these compounds has unique properties and applications, but this compound stands out for its potential enhanced efficacy and reduced side effects .
Properties
IUPAC Name |
1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVQXCJOKMPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560570 | |
Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114213-69-3 | |
Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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